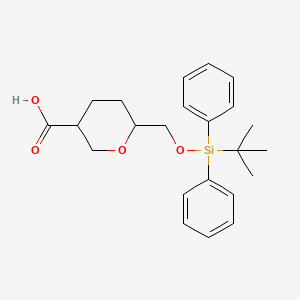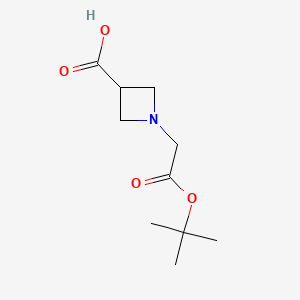
1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidine carboxylic acids This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butoxy group attached to the carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid typically involves the use of commercially available starting materials. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane, which is then functionalized to introduce the tert-butoxy and oxoethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound may be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a conformationally restricted scaffold, which can enhance the binding affinity and specificity of the compound for its target. The tert-butoxy group may also play a role in modulating the compound’s physicochemical properties, such as solubility and stability .
相似化合物的比较
Similar Compounds
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: This compound is similar in structure but lacks the oxoethyl group.
3-amino-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid: This compound contains an amino group instead of the oxoethyl group.
Uniqueness
1-(2-(tert-Butoxy)-2-oxoethyl)azetidine-3-carboxylic acid is unique due to the presence of both the tert-butoxy and oxoethyl groups, which can influence its reactivity and interactions with molecular targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-8(12)6-11-4-7(5-11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
InChI 键 |
UFLHLWIJXOPCPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CN1CC(C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


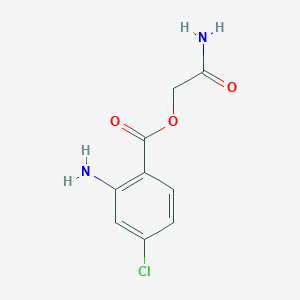
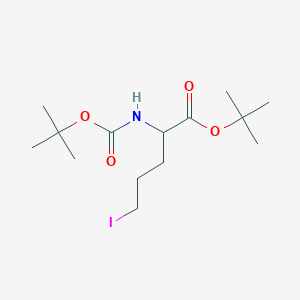
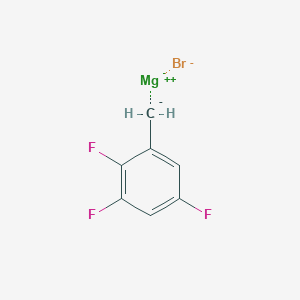
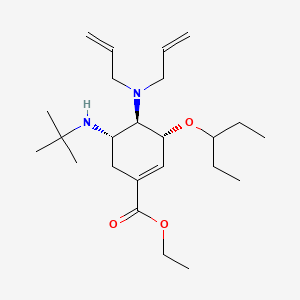
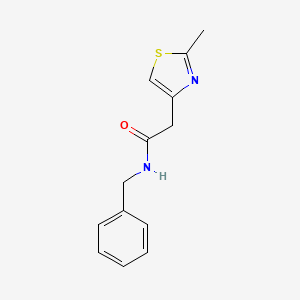
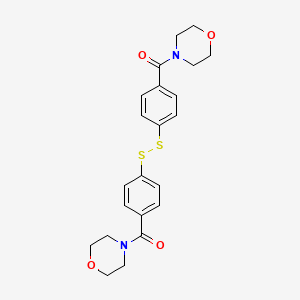
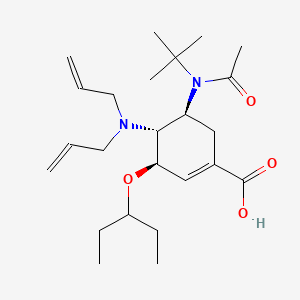
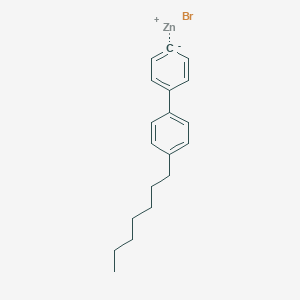
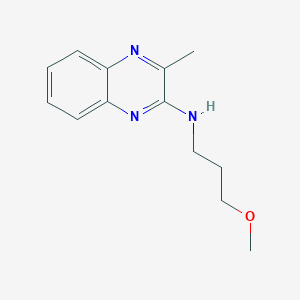
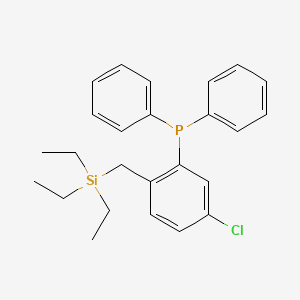
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
